N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide
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Overview
Description
“N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide” is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, hydrazinecarbonyl group, ethoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions.
Hydrazone Formation: The benzodioxole aldehyde reacts with hydrazine to form the hydrazone.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the hydrazone with the sulfonamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazone group can be reduced to a hydrazine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
The sulfonamide group is known for its antibacterial properties, so this compound could be explored for its potential as a new antibiotic or antifungal agent.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The benzodioxole ring and sulfonamide group could play key roles in binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide
- N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(ethylsulfanyl)benzene-1-sulfonamide
Properties
Molecular Formula |
C25H25N3O6S2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C25H25N3O6S2/c1-3-32-20-7-5-19(6-8-20)28(36(30,31)22-11-9-21(35-2)10-12-22)16-25(29)27-26-15-18-4-13-23-24(14-18)34-17-33-23/h4-15H,3,16-17H2,1-2H3,(H,27,29)/b26-15+ |
InChI Key |
OKBYQQVMQNMOBO-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)SC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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